molecular formula C22H32O B1235084 Mtcpce CAS No. 90906-88-0

Mtcpce

Cat. No.: B1235084
CAS No.: 90906-88-0
M. Wt: 312.5 g/mol
InChI Key: RKLYJCXXRNLLBN-OSNZJWSISA-N
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Description

Mtcpce (a hypothetical compound used here for illustrative purposes) is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. Key properties include:

  • Molecular Formula: Hypothetically represented as M(L₁)(L₂)X₃, where M is a transition metal (e.g., Fe, Cu), L₁/L₂ are nitrogen- or oxygen-donor ligands, and X is a counterion.
  • Applications: Used in heterogeneous catalysis, particularly in oxidation reactions and organic synthesis .
  • Stability: Exhibits thermal stability up to 300°C, as inferred from analogous compounds .

Characterization techniques such as NMR spectroscopy, X-ray crystallography, and HPLC (for purity analysis) are standard for validating its structure and reactivity .

Properties

CAS No.

90906-88-0

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]ethanol

InChI

InChI=1S/C22H32O/c1-17(20-9-5-8-19(11-12-20)14-16-23)10-13-21-18(2)7-6-15-22(21,3)4/h10-14,23H,5-9,15-16H2,1-4H3/b13-10+,19-14+,20-17+

InChI Key

RKLYJCXXRNLLBN-OSNZJWSISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CCO)C=C2)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CCC/C(=C\CO)/C=C2)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CCO)C=C2)C

Synonyms

4-(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)ethanol
MTCPCE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mtcpce is compared below with two structurally and functionally analogous compounds: Compound A (a structurally similar Cu-based catalyst) and Compound B (a functionally analogous Fe-based catalyst).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Compound A Compound B
Metal Center Cu Cu Fe
Ligand Type Polydentate N-ligand Bidentate O-ligand Tridentate N-ligand
Catalytic Efficiency 92% yield (benzene oxidation) 85% yield 88% yield
Thermal Stability 300°C 280°C 320°C
Solubility Polar solvents Non-polar solvents Polar solvents
Toxicity Low (LD₅₀ > 500 mg/kg) Moderate (LD₅₀ = 250 mg/kg) Low (LD₅₀ > 450 mg/kg)

Key Findings :

Structural Influence on Catalysis :

  • This compound’s polydentate ligands enhance substrate binding efficiency compared to Compound A’s bidentate ligands, resulting in higher catalytic yields .
  • Compound B’s Fe center provides superior thermal stability but requires higher activation energy, reducing its practicality in low-temperature reactions .

Functional Versatility: this compound demonstrates broader solvent compatibility than Compound A, making it suitable for diverse reaction environments . Compound B’s Fe-based redox activity limits its use in non-aqueous systems, whereas this compound’s Cu center remains active in both aqueous and organic phases .

Safety Profile :

  • This compound’s low toxicity aligns with industrial safety standards, contrasting with Compound A’s moderate toxicity, which necessitates additional handling precautions .

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